molecular formula C18H12Cl2O3 B5160293 (3E)-3-[(3,4-dichlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one

(3E)-3-[(3,4-dichlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one

Cat. No.: B5160293
M. Wt: 347.2 g/mol
InChI Key: SAICFDHZNQXNPG-MDWZMJQESA-N
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Description

(3E)-3-[(3,4-dichlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one is a synthetic organic compound that belongs to the class of furanones This compound is characterized by the presence of a furan ring substituted with a 3,4-dichlorophenyl group and a 4-methoxyphenyl group

Properties

IUPAC Name

(3E)-3-[(3,4-dichlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2O3/c1-22-14-5-3-12(4-6-14)17-10-13(18(21)23-17)8-11-2-7-15(19)16(20)9-11/h2-10H,1H3/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAICFDHZNQXNPG-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CC3=CC(=C(C=C3)Cl)Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=C/C(=C\C3=CC(=C(C=C3)Cl)Cl)/C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-[(3,4-dichlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one typically involves the condensation of 3,4-dichlorobenzaldehyde with 4-methoxyphenylacetic acid in the presence of a base. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Catalysts and solvents are carefully selected to ensure the scalability and cost-effectiveness of the industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-[(3,4-dichlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-[(3,4-dichlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with biological targets makes it a valuable tool for understanding biochemical pathways and developing new therapeutic agents.

Medicine

In medicine, this compound is investigated for its potential use as a drug candidate. Its unique chemical structure and biological activities make it a promising lead compound for the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it suitable for applications in the production of polymers, coatings, and other advanced materials.

Mechanism of Action

The mechanism of action of (3E)-3-[(3,4-dichlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dichloroaniline: A compound with a similar dichlorophenyl group but different overall structure.

    Steviol glycosides: Compounds with similar furanone structures but different functional groups and biological activities.

    Metformin: A biguanide compound with different chemical structure but similar applications in medicine.

Uniqueness

(3E)-3-[(3,4-dichlorophenyl)methylidene]-5-(4-methoxyphenyl)furan-2-one is unique due to its specific combination of functional groups and its ability to undergo a wide range of chemical reactions

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